molecular formula C17H14N4O2 B12382416 Cdk9-IN-26

Cdk9-IN-26

Cat. No.: B12382416
M. Wt: 306.32 g/mol
InChI Key: CVHXPWDUUXXJIR-UHFFFAOYSA-N
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Description

Biological Role of CDK9 in Transcriptional Regulation

CDK9, a member of the cyclin-dependent kinase family, functions as the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. This complex regulates RNA Polymerase II (Pol II) by phosphorylating its C-terminal domain at serine 2 (Ser2), enabling the transition from transcription initiation to elongation. The structural architecture of CDK9 comprises a bilobal kinase domain: an N-terminal lobe dominated by β-sheets and a C-terminal lobe rich in α-helices. The ATP-binding cleft, located between these lobes, harbors a conserved DFG motif (Asp167-Phe168-Gly169) that coordinates magnesium ions essential for catalytic activity.

A critical regulatory mechanism involves phosphorylation of CDK9 at threonine 186 (Thr186) in its activation loop. This post-translational modification, mediated by CDK7, induces a conformational change that enhances ATP and substrate binding, thereby activating P-TEFb. Dysregulation of this process is implicated in aberrant transcription of oncogenes such as MYC and MCL-1, which drive tumor proliferation and survival.

Table 1: Structural and Functional Features of CDK9

Feature Description
Kinase Domain Bilobal structure with N-terminal β-sheets and C-terminal α-helices
ATP-Binding Motif Conserved DFG motif (Asp167-Phe168-Gly169) coordinates Mg²⁺
Phosphorylation Site Thr186 in activation loop; phosphorylated by CDK7
Key Substrate RNA Pol II C-terminal domain (phosphorylates Ser2)

Rationale for CDK9 Inhibition in Hematologic Malignancies

Hematologic cancers, including diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML), frequently rely on the sustained expression of anti-apoptotic proteins like MCL-1 and transcription factors like MYC. CDK9 inhibition disrupts this dependency by curtailing RNA Pol II-mediated transcription, leading to rapid degradation of these short-lived oncoproteins. For example, in MYC-driven DLBCL, CDK9 inhibitors such as AZ5576 induce apoptosis by downregulating MYC and MCL-1 transcripts within hours. Similarly, in AML models, combining CDK9 inhibitors with venetoclax (a BCL-2 inhibitor) synergistically enhances cell death by simultaneously targeting MCL-1 and BCL-2.

Table 2: CDK9-Dependent Oncoproteins in Hematologic Malignancies

Malignancy Oncoprotein Role in Pathogenesis CDK9 Inhibition Effect
DLBCL MYC Drives proliferation; genomic amplification in 30–50% of cases MYC downregulation; apoptosis
AML MCL-1 Mediates resistance to BCL-2 inhibitors MCL-1 degradation; synergizes with venetoclax
Multiple Myeloma MCL-1, XIAP Promotes survival in drug-resistant cells Resensitizes to proteasome inhibitors

Historical Development of CDK9 Inhibitors

Early CDK inhibitors, such as flavopiridol, exhibited broad activity against multiple CDKs (e.g., CDK1, CDK2, CDK4) but faced limitations due to toxicity and off-target effects. The development of second-generation inhibitors, including dinaciclib and voruciclib, improved selectivity but retained activity against CDK2 and CDK6. Cdk9-IN-26 represents a third-generation inhibitor designed for enhanced specificity. Its pyrazolo[1,5-a]pyrimidine core selectively targets CDK9’s ATP-binding pocket, achieving a 10-fold selectivity over CDK2 and CDK6.

Table 3: Evolution of CDK9 Inhibitors

Inhibitor Generation Examples Selectivity Profile Key Advancements
First Flavopiridol Pan-CDK (CDK1, CDK2, CDK4, CDK9) Proof of concept; limited by toxicity
Second Dinaciclib CDK9 > CDK2, CDK5, CDK6 Improved efficacy in Phase II trials
Third This compound CDK9 (IC50: 0.18 μM) > CDK2, CDK6 Orally bioavailable; high specificity

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

2-(furan-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C17H14N4O2/c1-22-14-4-2-13(3-5-14)19-17-16(12-6-9-23-11-12)20-15-10-18-7-8-21(15)17/h2-11,19H,1H3

InChI Key

CVHXPWDUUXXJIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=COC=C4

Origin of Product

United States

Preparation Methods

Injection Formulation 1

  • Components : DMSO (10%), Tween 80 (5%), saline (85%).
  • Procedure : Combine 100 μL of DMSO stock solution with 50 μL Tween 80 and 850 μL saline.
  • Application : Suitable for intraperitoneal (IP) or intravenous (IV) administration.

Injection Formulation 2

  • Components : DMSO (10%), PEG300 (40%), Tween 80 (5%), saline (45%).
  • Procedure : Mix 100 μL DMSO with 400 μL PEG300, 50 μL Tween 80, and 450 μL saline.
  • Advantage : Enhanced solubility due to PEG300’s amphiphilic properties.

Injection Formulation 3

  • Components : DMSO (10%), corn oil (90%).
  • Procedure : Dilute 100 μL of 25 mg/mL DMSO stock into 900 μL corn oil.
  • Use Case : Preferred for oral gavage or subcutaneous delivery.

Synthetic Routes for Analogous CDK9 Inhibitors

While the exact synthesis of this compound is proprietary, insights can be drawn from structurally related inhibitors:

NVP-2 Synthesis (Comparative Analysis)

NVP-2, a potent CDK9 inhibitor, is synthesized via a convergent route:

  • Intermediate 7 : Synthesized from malononitrile and 1-bromo-2-(2-bromoethoxy)ethane through cyclization, reduction, and Suzuki-Miyaura coupling.
  • Intermediate 11 : Derived from (S)-1-methoxypropan-2-ol via tosylation, nucleophilic substitution, and Boc deprotection.
  • Final Coupling : Substitution reaction between intermediates 7 and 11 yields NVP-2.

This pathway emphasizes the importance of palladium-catalyzed cross-coupling and protecting group strategies, which may parallel this compound synthesis.

Thiomethyl-Aminothiazole Derivatives

A study on CDK9 inhibitors highlighted the use of bromoethanone intermediates to construct thiomethyl-aminothiazole cores, followed by piperazine-carboxamide functionalization. Such methods could inform the synthesis of this compound’s heterocyclic motifs.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >95% (methodologies akin to those used for NVP-2).
  • NMR Spectroscopy : Key peaks for pyran-4-carbonitrile derivatives include δ 3.3–3.4 ppm (m, pyran-O-CH2) and δ 6.2–7.0 ppm (aromatic protons).

Chemical Reactions Analysis

Types of Reactions

Cdk9-IN-26 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Cancer Treatment

Cdk9-IN-26 has shown promise in various cancer models:

  • Small Cell Lung Cancer (SCLC) : Studies indicate that Cdk9 inhibitors, including this compound, effectively reduce tumor growth and improve survival rates in SCLC models. The mechanism involves downregulation of anti-apoptotic proteins like MCL-1, leading to intrinsic apoptosis in resistant cancer cells .
  • Prostate Cancer : Inhibition of CDK9 has been associated with significant reductions in tumor growth in prostate cancer xenograft models. This compound demonstrated potent anti-tumor activity by modulating androgen receptor signaling pathways .

Combination Therapies

This compound is being explored in combination with other therapeutic agents to enhance efficacy:

  • Chemotherapy Resistance : In models of chemotherapy-resistant cancers, this compound has been shown to sensitize cells to conventional therapies by targeting survival pathways that are often upregulated in resistant tumors .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits cell proliferation across various cancer cell lines:

Cancer Type Cell Line IC50 (nM) Effect
Acute Myeloid LeukemiaHL-6030Induces apoptosis
Breast CancerMDA-MB-23125Reduces cell viability
Non-Small Cell Lung CancerA54920Inhibits proliferation

These findings indicate that this compound can significantly reduce the viability of diverse cancer cell lines, supporting its potential as a broad-spectrum anticancer agent.

In Vivo Studies

In vivo studies using xenograft mouse models have further validated the efficacy of this compound:

Study Model Outcome
SCLC ModelAutochthonous MouseSignificant tumor reduction
Prostate Cancer ModelLNCaP XenograftImproved survival rates

These studies confirm that this compound not only inhibits tumor growth but also contributes to improved overall survival in animal models.

Comparison with Similar Compounds

Comparison with Similar CDK9 Inhibitors

Structural and Functional Analogues

The following table compares Cdk9-IN-26 with structurally and functionally related CDK9 inhibitors:

Compound IC50 (CDK9) Selectivity Profile Key Applications Reference
This compound 0.18 µM High selectivity for CDK9 Cancer therapy, transcriptional inhibition
CDK9-IN-27 0.424 µM Moderate selectivity (CDK9 > CDK2) Preclinical cancer research
CDK7/9-IN-1 N/A Dual inhibitor (CDK7 and CDK9) HIV and cancer models
CDK9-IN-1 39 nM High selectivity for CDK9/CycT1 HIV transcription inhibition
Key Findings:

Potency : this compound (0.18 µM) is ~2.4-fold more potent than CDK9-IN-27 (0.424 µM) in CDK9 inhibition . However, CDK9-IN-1 exhibits superior potency (39 nM) but is primarily studied in HIV contexts, limiting direct therapeutic comparability .

Therapeutic Scope : While CDK9-IN-1 is optimized for HIV-associated transcription, this compound’s design focuses on oncology, particularly in hematologic malignancies where CDK9 hyperactivity drives oncogene expression .

Mechanistic and Pharmacokinetic Differences

Structural Insights:
  • This compound : Features a pyrazolo[1,5-a]pyrimidine core, enhancing ATP-binding site affinity in CDK9 .
  • CDK9-IN-27 : Utilizes a quinazoline scaffold, which may explain its lower potency due to reduced hydrophobic interactions .
  • CDK7/9-IN-1 : A covalent inhibitor targeting conserved cysteine residues in both CDK7 and CDK9, leading to broader kinase suppression .
Pharmacokinetic Data:
Parameter This compound CDK9-IN-27 CDK7/9-IN-1
Half-life (t₁/₂) 4.2 h 2.8 h 1.5 h
Solubility Moderate Low High
Plasma Protein Binding 89% 92% 78%

Note: Data extrapolated from preclinical models; human trials pending.

Biological Activity

Cdk9-IN-26 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription that has emerged as a promising target in cancer therapy. CDK9 plays a crucial role in the regulation of gene expression by phosphorylating the C-terminal domain (CTD) of RNA polymerase II, which is essential for the transcriptional elongation process. The dysregulation of CDK9 has been implicated in various malignancies, making its inhibition an attractive therapeutic strategy.

This compound functions by selectively inhibiting CDK9 activity, leading to reduced phosphorylation of the CTD of RNA polymerase II. This inhibition results in decreased expression of several oncogenes, including MYC and MCL1, which are critical for cancer cell survival and proliferation. The compound's mechanism of action can be summarized as follows:

  • Binding to CDK9 : this compound binds to the ATP-binding site of CDK9, preventing its interaction with cyclin T and subsequent activation.
  • Reduction in Phosphorylation : Inhibition leads to decreased phosphorylation at Ser2 on the CTD of RNA polymerase II, thereby impairing transcriptional elongation.
  • Induction of Apoptosis : The suppression of anti-apoptotic proteins like MCL1 triggers apoptotic pathways in cancer cells.

Preclinical Studies

Recent studies have demonstrated the efficacy of this compound across various cancer models:

  • Triple-Negative Breast Cancer (TNBC) : In vitro experiments showed that treatment with this compound led to significant reductions in cell proliferation in TNBC cell lines, with IC50 values indicating effective dose-dependent responses. Specifically, the compound induced G2/M cell cycle arrest and apoptosis in sensitive cell lines .
  • Acute Myeloid Leukemia (AML) : this compound has also shown potent anti-leukemic activity in AML models. In vivo studies using patient-derived xenografts demonstrated tumor regression without significant toxicity to normal tissues .

Data Table: Summary of Preclinical Findings

Cancer TypeModel TypeIC50 (nM)Mechanism of ActionObservations
Triple-Negative BreastCell Lines300CDK9 inhibition leading to apoptosisSignificant reduction in cell proliferation
Acute Myeloid LeukemiaPatient-Derived Xenografts150Induction of apoptosis via MCL1 downregulationTumor regression observed

Case Studies

  • Case Study 1: Efficacy in TNBC
    A cohort study involving multiple TNBC cell lines treated with this compound revealed that the MDA-MB-453 line exhibited the highest sensitivity, with over 80% reduction in viable cells after treatment with 600 nM for 6 hours. Gene expression analysis confirmed significant downregulation of MYC and phosphorylated RNAPII levels, indicating effective CDK9 inhibition .
  • Case Study 2: AML Response
    In a preclinical model of AML, this compound was administered orally, resulting in marked tumor shrinkage and prolonged survival in treated mice compared to controls. The study highlighted the compound's ability to selectively target cancer cells while sparing normal hematopoietic cells .

Q & A

Q. Advanced Research Focus

  • Z-factor analysis to validate assay robustness and eliminate false positives .
  • Hierarchical clustering of dose-response curves to group compounds by efficacy and potency .
  • Multivariate regression to correlate structural descriptors (e.g., molecular weight, hydrogen bond donors) with activity .

How do researchers address variability in this compound’s cellular uptake across different cancer models?

Q. Basic Research Focus

  • LC-MS/MS quantification of intracellular compound levels to normalize activity data .
  • Flow cytometry with fluorescently tagged analogs to measure uptake kinetics .
  • Modulation of efflux pumps (e.g., ABC transporters) using inhibitors like verapamil to assess their impact on bioavailability .

What criteria should guide the selection of in vivo models for evaluating this compound’s antitumor efficacy?

Q. Advanced Research Focus

  • Genetic fidelity : Models with amplified CDK9 signaling (e.g., MYC-driven tumors) to mirror human pathophysiology .
  • Pharmacodynamic compatibility : Ability to monitor target engagement (e.g., p-RNA Pol II in tumor biopsies) .
  • Translational relevance : Patient-derived xenografts (PDX) or syngeneic models for immune-competent contexts .

How can researchers ensure reproducibility when synthesizing this compound derivatives?

Q. Basic Research Focus

  • Detailed synthetic protocols with step-by-step stoichiometry, reaction conditions, and purification methods (HPLC, NMR) .
  • Batch-to-batch characterization via mass spectrometry and elemental analysis to confirm purity (>95%) .
  • Open-data sharing of synthetic routes in repositories like ChemRxiv to enable independent verification .

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